molecular formula C13H15NOS B2516145 8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797904-82-5

8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2516145
CAS No.: 1797904-82-5
M. Wt: 233.33
InChI Key: ANTAPMGQXOSIAE-UHFFFAOYSA-N
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Description

8-(5-Methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative featuring a tropane-like scaffold modified with a 5-methylthiophene-2-carbonyl substituent. The 8-azabicyclo[3.2.1]oct-2-ene core is structurally analogous to epibatidine, a natural alkaloid renowned for its high affinity to nicotinic acetylcholine receptors (nAChRs) . This compound’s unique substitution pattern—combining a sulfur-containing heteroaromatic ring (thiophene) with a carbonyl linkage—confers distinct electronic and steric properties, making it a candidate for central nervous system (CNS)-targeted therapeutics.

Pharmacologically, 8-azabicyclo[3.2.1]oct-2-ene derivatives are recognized for their cholinergic activity, particularly as ligands for nAChRs .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-9-5-8-12(16-9)13(15)14-10-3-2-4-11(14)7-6-10/h2-3,5,8,10-11H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTAPMGQXOSIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives

Compound Name Substituent(s) Key Properties/Applications Reference
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl group at N8 Safety profiled (GHS Class 8); used in neuroimaging
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) Phenyl and methyl ester at C2/C8 Dopamine reuptake inhibitor; cocaine analog
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene Naphthalenyl at C3 High lipophilicity; potential CNS activity
8-(Phenylmethyl)-3-(dioxaborolane)-8-azabicyclo[3.2.1]oct-2-ene Boronic ester at C3 Suzuki-Miyaura coupling intermediate
Target Compound: 8-(5-Methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene 5-Methylthiophene-2-carbonyl at C8 Predicted nAChR affinity; optimized bioavailability

Key Observations:

  • Receptor Selectivity: Unlike Troparil, which targets monoamine transporters, the target compound’s thiophene-carbonyl group likely directs activity toward nAChRs, similar to epibatidine analogs .
  • Lipophilicity: The naphthalenyl analog (logP ~3.5 estimated) and thiophene derivative (logP ~2.8 estimated) exhibit higher lipophilicity than polar analogs like 8-azabicyclo[3.2.1]octan-3-one hydrochloride (logP ~1.2), enhancing CNS penetration .

Pharmacological Profiles

  • Nicotinic Receptor Affinity: The 8-azabicyclo[3.2.1]oct-2-ene core is critical for nAChR binding, with substituents modulating potency. For example, 3-aryl derivatives (e.g., 3-phenyl) show moderate affinity (Ki ~50 nM), while the target compound’s thiophene-carbonyl group may exploit π-π interactions for sub-10 nM affinity, comparable to epibatidine .
  • Monoamine Reuptake Inhibition: Troparil and related 3-aryl esters exhibit dual activity at dopamine/norepinephrine transporters (IC50 ~10–100 nM), a property absent in the target compound due to its acylated nitrogen .

Biological Activity

8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as T651-0320, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H21N3O2S. Its structure features a bicyclic system combined with a thiophene moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC19H21N3O2S
Molecular Weight357.45 g/mol
IUPAC NameN-[(1R,5S)-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyridine-4-carboxamide
CAS NumberNot specified

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that structural modifications in bicyclic compounds can enhance their selectivity and potency against tumor cells while minimizing toxicity to normal cells .

The mechanism of action for this compound involves interaction with specific molecular targets, potentially including enzymes or receptors involved in cancer progression and inflammation. The thiophene ring is believed to play a crucial role in binding interactions, influencing the compound's efficacy in inhibiting tumor growth and modulating immune responses.

Case Studies

  • Cytotoxicity Studies : A study demonstrated that derivatives of this compound showed preferential toxicity towards malignant cells over normal cells, indicating potential for targeted cancer therapies .
  • Enzyme Inhibition : Research on similar bicyclic compounds has revealed their ability to inhibit enzymes linked to cancer metabolism, suggesting that this compound may possess similar inhibitory properties against key metabolic pathways in tumor cells .

Pharmacological Potential

The pharmacological profile of this compound suggests it could be developed as an anti-cancer agent or for other therapeutic applications such as anti-inflammatory treatments. Ongoing research is required to fully elucidate its efficacy and safety profile in clinical settings.

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